2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride
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Overview
Description
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride is a chemical compound with the molecular formula C5H11ClN2 and a molecular weight of 134.61 g/mol It is a bicyclic amine, characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving biological systems to understand its interactions with biomolecules.
Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrogen atom in its bicyclic structure can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride include other bicyclic amines and derivatives with similar structural features. Examples include:
- 2-Azabicyclo[2.2.1]heptane
- 2-Azabicyclo[3.1.1]heptane
- 2-Azabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart is its specific bicyclic structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-5-1-4(2-5)7-3-5;;/h4,7H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXSBDJERJVHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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